1,4-Dichloro-2-iodo-6-nitrobenzene

Catalog No.
S13596326
CAS No.
M.F
C6H2Cl2INO2
M. Wt
317.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dichloro-2-iodo-6-nitrobenzene

Product Name

1,4-Dichloro-2-iodo-6-nitrobenzene

IUPAC Name

2,5-dichloro-1-iodo-3-nitrobenzene

Molecular Formula

C6H2Cl2INO2

Molecular Weight

317.89 g/mol

InChI

InChI=1S/C6H2Cl2INO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H

InChI Key

IOXMNJUDRNQJCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)I)Cl

1,4-Dichloro-2-iodo-6-nitrobenzene is an organic compound with the molecular formula C₆H₂Cl₂INO₂. It is characterized as a yellow solid that is insoluble in water. This compound is one of several isomers of dichloronitrobenzene and is notable for its unique structural features, including the presence of both iodine and chlorine atoms along with a nitro group on the benzene ring. The compound can be synthesized through the nitration of 1,4-dichlorobenzene, making it a valuable precursor in organic synthesis .

Due to its functional groups:

  • Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution where nucleophiles displace the chloride adjacent to the nitro group. For instance, treatment with ammonia yields 4-chloro-2-nitroaniline, while reaction with aqueous base produces 4-chloro-2-nitrophenol .
  • Hydrogenation: This process can convert 1,4-dichloro-2-iodo-6-nitrobenzene into 1,4-dichloroaniline .
  • Reduction: The nitro group can be reduced to an amino group under appropriate conditions, facilitating further transformations in organic synthesis.

The synthesis of 1,4-dichloro-2-iodo-6-nitrobenzene typically involves:

  • Nitration of 1,4-Dichlorobenzene: This method employs a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
  • Iodination: Iodine can be introduced through electrophilic aromatic substitution or other halogenation methods to yield the final product .

1,4-Dichloro-2-iodo-6-nitrobenzene serves multiple purposes in various fields:

  • Organic Synthesis: It acts as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing new materials with specific electronic or optical properties.
  • Research

Research indicates that 1,4-dichloro-2-iodo-6-nitrobenzene interacts with various nucleophiles in substitution reactions. These interactions are crucial for understanding how this compound can be utilized in further synthetic applications. Additionally, studies on related compounds suggest that halogen substitutions significantly affect reactivity patterns and biological interactions .

Several compounds share structural similarities with 1,4-dichloro-2-iodo-6-nitrobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,4-Dichloro-2-nitrobenzeneC₆H₃Cl₂NO₂Lacks iodine; primarily used as a precursor.
1-Iodo-2-nitrobenzeneC₆H₄INO₂Contains iodine but no chlorine; used in organic synthesis.
1-Bromo-2-nitrobenzeneC₆H₄BrNO₂Contains bromine; exhibits different reactivity due to bromine's properties.
1-Chloro-2-nitrobenzeneC₆H₄ClNO₂Contains chlorine; less reactive than iodine counterparts.
3,5-Dichloro-4-iodonitrobenzeneC₆H₂Cl₂INO₂Similar halogen substitutions; used in specialized applications.

The uniqueness of 1,4-dichloro-2-iodo-6-nitrobenzene lies in its combination of both chlorine and iodine atoms along with a nitro group, which influences its chemical reactivity and potential applications compared to other halogenated nitrobenzenes .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

316.85073 g/mol

Monoisotopic Mass

316.85073 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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